molecular formula C10H19ClN2O2 B3114295 Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride CAS No. 2007925-04-2

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride

Cat. No. B3114295
CAS RN: 2007925-04-2
M. Wt: 234.72 g/mol
InChI Key: CCBAPUSJIOYYHH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • MSDS : Detailed safety information can be found here.

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the queried chemical, was synthesized and characterized. This work involved creating a cyclic amino acid ester and analyzing its structure through X-ray diffraction analysis. This study provides insights into the molecular structure and potential applications of related compounds (Moriguchi et al., 2014).

Applications in Drug Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities, highlights its use in developing novel compounds that can access chemical spaces complementary to piperidine ring systems. Such compounds have implications in medicinal chemistry for creating new drug molecules (Meyers et al., 2009).

Catalytic and Enantioselective Preparation

A study focusing on the catalytic and enantioselective preparation of related spirocyclic compounds demonstrates their potential in synthesizing antiviral drugs, highlighting the relevance of these compounds in pharmaceutical synthesis (López et al., 2020).

Reaction Pathways and Product Formation

Research on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents revealed the formation of isomeric condensation products. This study contributes to understanding the chemical behavior and potential applications of related spirocyclic compounds in various reactions (Moskalenko & Boev, 2012).

Diversity in Drug Discovery

The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and related structures, demonstrates their importance in drug discovery. These compounds provide versatile scaffolds for developing new pharmaceutical agents (Wipf et al., 2004).

Future Directions

For more technical details, you can refer to the Sigma-Aldrich product page and related peer-reviewed papers . Keep in mind that additional research may be needed to uncover more comprehensive insights into this intriguing compound.

properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11;/h7H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBAPUSJIOYYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride

CAS RN

2007925-04-2
Record name 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007925-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride

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